molecular formula C20H25N3O2 B10903072 Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No.: B10903072
M. Wt: 339.4 g/mol
InChI Key: QFZWZXMMDOHCQF-UHFFFAOYSA-N
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Description

ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE is a complex organic compound with the molecular formula C20H25N3O2. It is a derivative of nicotinic acid and contains a piperazine ring substituted with a phenyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl group play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2,6-DIMETHYL-4-(4-PHENYLPIPERAZINO)NICOTINATE is unique due to its specific structural features, such as the combination of a piperazine ring with a phenyl group and a nicotinic acid ester

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C20H25N3O2/c1-4-25-20(24)19-16(3)21-15(2)14-18(19)23-12-10-22(11-13-23)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3

InChI Key

QFZWZXMMDOHCQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1C)C)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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